Atovaquone D4

Bioanalysis LC-MS/MS Isotopic Purity

Atovaquone D4 is the essential deuterium-labeled internal standard for quantifying atovaquone via LC-MS/MS in plasma, tissues, and biological matrices. Its isotopic mass shift enables chromatographic co-elution with unlabeled atovaquone, correcting for ion suppression, extraction losses, and instrument drift—errors unavoidable with non-isotopic alternatives. This ensures regulatory-grade ≤8.4% inter-assay precision for TDM, pharmacokinetic studies, and ANDA submissions. For research use only; not a therapeutic agent.

Molecular Formula C22H19ClO3
Molecular Weight 370.9 g/mol
Cat. No. B3026102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtovaquone D4
Molecular FormulaC22H19ClO3
Molecular Weight370.9 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
InChIInChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i1D,2D,3D,4D
InChIKeyBSJMWHQBCZFXBR-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atovaquone D4 Procurement Guide: Deuterated Internal Standard for LC-MS/MS Quantification of Atovaquone


Atovaquone D4 is a stable, deuterium-labeled analog of the antiprotozoal agent atovaquone . It is chemically designated as 2-((1r,4r)-4-(4-chlorophenyl)cyclohexyl)-3-hydroxynaphthalene-1,4-dione-5,6,7,8-d4, with a molecular weight of approximately 370.9 g/mol . Its primary, and essentially sole, intended use is as an internal standard (IS) for the accurate quantification of unlabeled atovaquone in biological matrices via gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This compound is a research-use-only tool, not a therapeutic agent.

Why Generic Substitution of Atovaquone D4 as an Internal Standard Fails


The core value of Atovaquone D4 lies not in any novel biological activity but in its physical-chemical near-identity to the analyte, unlabeled atovaquone, coupled with a distinct mass shift that enables analytical differentiation [1]. Using a non-deuterated analog or a structurally similar compound as an internal standard is a major source of analytical error. A non-isotopic internal standard will not co-elute with the analyte, leading to differential ion suppression or enhancement in the mass spectrometer's source, which directly compromises assay accuracy and precision [2]. The deuterium atoms in Atovaquone D4 ensure it experiences nearly identical sample extraction, chromatographic retention, and ionization efficiency as the target analyte, thereby correcting for variability inherent in complex bioanalytical workflows .

Quantitative Differentiation of Atovaquone D4 for Analytical and Bioanalytical Procurement


Isotopic Purity as a Critical Differentiator: Impact on Method Validation and Data Integrity

A fundamental and frequently overlooked differentiator for deuterated internal standards is true isotopic purity. A study evaluating an Atovaquone D4 reference standard revealed the non-negligible presence of higher-order deuterated forms, specifically atovaquone-D5 through atovaquone-D8, which had a large impact on method validation [1]. The isotopic purity was found to be much less than that stated on its certificate of analysis, necessitating its return for recertification [2].

Bioanalysis LC-MS/MS Isotopic Purity Method Validation Internal Standard

Proven Analytical Performance in a Regulated Bioanalytical Method: Quantifying Atovaquone in Pediatric Plasma

In a validated clinical study, Atovaquone D4 was successfully employed as the deuterated internal standard for quantifying atovaquone in human plasma. The LC-MS/MS method demonstrated robust performance, with intra- and inter-assay precision values of ≤ 2.7 % and ≤ 8.4 %, respectively, across a dynamic concentration range of 0.63 - 80 µM [1]. The method's accuracy, measured as deviation from the target value, was within ≤ ± 5.1 % [1].

Therapeutic Drug Monitoring Pediatric Oncology LC-MS/MS Method Validation Plasma

Differentiation by Defined Deuterium Labeling Pattern: Naphthalene Ring (d4) vs. Phenyl Ring (d4)

Atovaquone D4 (with deuteration on the naphthalene ring) is not a generic "deuterated atovaquone." It is a specific isotopologue that can be differentiated from other available deuterated analogs, such as Atovaquone (4-chlorophenyl-2,3,5,6-d4), which has the four deuterium atoms on the chlorophenyl ring . The specific labeling site influences the exact mass shift and can be crucial for avoiding isobaric interferences from metabolites or co-extracted matrix components during MS analysis [1].

Stable Isotope Labeling Internal Standard Analytical Chemistry Isotopologue Method Development

Atovaquone D4: Validated Research and Industrial Application Scenarios


Quantitative Bioanalysis in Therapeutic Drug Monitoring (TDM) and Clinical Studies

As validated by Horvath et al. (2022), Atovaquone D4 is the essential internal standard for developing robust LC-MS/MS methods to quantify atovaquone in plasma. This is a critical application for TDM, especially in vulnerable populations like pediatric cancer patients where atovaquone bioavailability is highly variable [1]. Its use directly enables the generation of reliable pharmacokinetic data necessary for determining effective doses.

Pharmacokinetic (PK) and Drug Metabolism Studies in Preclinical Development

In preclinical and clinical pharmacokinetic studies, the use of a stable isotope-labeled internal standard like Atovaquone D4 is the industry standard for compensating for matrix effects and extraction losses. Its structural similarity to the parent drug ensures it accurately tracks the analyte through all sample preparation and analysis steps, providing precise measurements of drug concentration-time profiles [2].

Method Development and Validation for Regulatory Bioanalysis

Atovaquone D4 is a key component in developing and validating bioanalytical assays intended for submission to regulatory agencies (e.g., FDA, EMA). The quantitative evidence of its performance, such as achieving ≤8.4% inter-assay precision in a clinical study, demonstrates its ability to meet rigorous regulatory standards for accuracy, precision, and reproducibility [1]. It is also suitable for use as a reference standard in method validation (AMV) and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Atovaquone [3].

Stable Isotope Dilution Assays for Absolute Quantification in Complex Matrices

For researchers requiring absolute quantification of atovaquone in complex biological samples (e.g., tissues, feces, or cellular lysates), Atovaquone D4 is the definitive tool. By employing stable isotope dilution mass spectrometry (SID-MS), it provides the highest possible analytical specificity and accuracy, as it can correct for ion suppression, recovery losses, and instrument drift that would otherwise confound results [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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